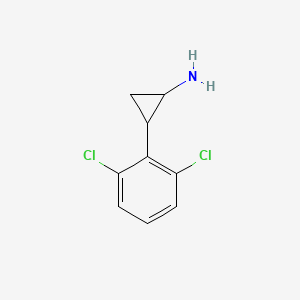

2-(2,6-Dichlorophenyl)cyclopropan-1-amine

Description

Properties

Molecular Formula |

C9H9Cl2N |

|---|---|

Molecular Weight |

202.08 g/mol |

IUPAC Name |

2-(2,6-dichlorophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H9Cl2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2 |

InChI Key |

GKAONAKCDWIZHS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1N)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)cyclopropan-1-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of amides or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenyl)cyclopropan-1-amine is utilized in several scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(2,6-Dichlorophenyl)cyclopropan-1-amine and related compounds:

Key Observations:

Core Structure: Clonidine (imidazoline) exhibits a planar, conjugated system, enabling strong receptor interactions (e.g., alpha-2 adrenergic receptors). The methyl group in 2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine introduces steric hindrance, which may reduce binding affinity compared to unmethylated analogs.

Substituent Effects: Chlorine vs. Positional Isomerism: The 2,6-dichloro substitution (para positions) creates a linear geometry, favoring interactions with deep binding pockets. In contrast, 2,3-dichloro substitution (ortho positions) induces a bent conformation, which may limit access to certain targets.

Salt Forms :

- The hydrochloride salt of 2-(2,3-Dichlorophenyl)cyclopropan-1-amine () enhances aqueous solubility, a critical factor in drug formulation.

Pharmacological and Industrial Relevance

Clonidine Hydrochloride :

- A well-established antihypertensive drug acting as a central alpha-2 adrenergic agonist. Its imidazoline core is critical for receptor activation, suggesting that cyclopropane derivatives may exhibit divergent mechanisms.

Cyclopropane Derivatives :

- This compound : The rigid cyclopropane core could improve metabolic stability compared to clonidine’s imidazoline, but its lack of a conjugated system may reduce receptor affinity.

- 2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride : The ortho-chloro configuration may limit its utility in CNS applications due to reduced blood-brain barrier penetration.

- 2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine : Fluorine substitution and methyl addition may reduce toxicity but also diminish potency compared to chlorinated analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,6-Dichlorophenyl)cyclopropan-1-amine, and how do reaction conditions influence enantiomeric purity?

- The compound is synthesized via asymmetric cyclopropanation using chiral catalysts (e.g., rhodium or palladium complexes) to control stereochemistry. A Friedel-Crafts acylation followed by Hofmann degradation or reductive amination can introduce the amine group . Reaction temperature and solvent polarity critically affect enantioselectivity, with polar aprotic solvents (e.g., DMF) favoring higher yields of the desired enantiomer .

Q. How is the structural conformation of this compound characterized, and what techniques validate its stereochemical configuration?

- X-ray crystallography and NMR spectroscopy (e.g., NOESY for spatial proximity analysis) confirm the cyclopropane ring geometry and substituent orientation. Chiral HPLC with polysaccharide-based columns resolves enantiomers, while vibrational circular dichroism (VCD) provides stereochemical validation .

Q. What preliminary pharmacological targets are associated with this compound?

- Early studies suggest activity at serotonergic receptors (5-HT1A/2A) and kinase inhibition (e.g., JAK2, EGFR). In vitro assays using HEK-293 cells transfected with receptor constructs and competitive binding assays (e.g., radioligand displacement) are standard for target identification .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity and metabolic stability?

- The (1R,2S) enantiomer shows higher receptor binding affinity (e.g., 5-HT1A, Ki = 12 nM) compared to (1S,2R) (Ki = 210 nM) due to optimal spatial alignment with hydrophobic receptor pockets. Metabolic stability studies (e.g., liver microsome assays) reveal (1R,2S) has a longer half-life (t₁/₂ = 4.2 h) due to reduced CYP3A4-mediated oxidation .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound derivatives?

- Electron-withdrawing substituents (e.g., Cl, F) at the 2,6-positions enhance kinase inhibition (IC50 = 0.8 µM for JAK2) by increasing electrophilicity. Replacing the cyclopropane ring with cyclobutane reduces activity (IC50 = 12 µM), highlighting the importance of ring strain in target engagement .

Q. How can researchers resolve contradictions in bioassay data between in vitro and in vivo models?

- Discrepancies often arise from differences in metabolic clearance or blood-brain barrier penetration. Use LC-MS/MS pharmacokinetic profiling to correlate plasma exposure with efficacy. For example, low brain-to-plasma ratios (<0.1) in rodents may explain poor in vivo neuroactivity despite strong in vitro binding .

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

- Conduct forced degradation studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation products via HPLC-MS and identify hydrolytic cleavage sites (e.g., cyclopropane ring opening). Include antioxidants (e.g., ascorbic acid) in formulations to mitigate oxidative degradation .

Q. How do molecular dynamics simulations inform the compound’s receptor interaction mechanisms?

- Simulations (e.g., GROMACS or AMBER ) reveal key binding motifs: the dichlorophenyl group occupies hydrophobic pockets, while the amine forms hydrogen bonds with Asp114 (5-HT1A). Free-energy perturbation (FEP) calculations predict affinity changes upon substitution (e.g., −2.3 kcal/mol for 2,6-Cl → 2,6-F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.